1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group attached to a chlorophenyl group, a pyridinyl group, and a piperazine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, pyridinyl, and piperazine groups would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the pyridinyl group might participate in electrophilic substitution reactions .Scientific Research Applications
Antimycobacterial Applications
1,5-Diphenylpyrrole derivatives, including those related to 1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine, have been studied for their antimycobacterial activity. These compounds have shown significant activity against Mycobacterium tuberculosis and atypical mycobacteria, with some derivatives exhibiting better activity than standard treatments like streptomycin (Biava et al., 2008).
Synthesis of Pyrrolidine Derivatives
The acid-catalyzed reaction of related compounds has been used to synthesize new 1-(arylsulfonyl)pyrrolidines. These reactions, which include compounds similar to this compound, proceed under mild conditions and offer a method for the synthesis of pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
Antimicrobial Activity
Compounds with structures related to this compound have been synthesized and evaluated for their antimicrobial properties. These compounds, particularly those with arylthio/sulfinyl/sulfonyl groups, have shown favorable herbicidal and insecticidal activities (Wang et al., 2015).
Synthesis of Novel Heterocycles
Synthetic routes involving similar compounds have been explored to produce new heterocycles with potential antimicrobial activity. These include reactions with aromatic aldehydes, semicarbazide, and thiosemicarbazide, leading to the formation of various pyrazoles, isoxazoles, and pyrimidinethiones (El‐Emary et al., 2002).
Inhibition of Monoamine Oxidase
Compounds structurally related to this compound, such as 3-aryl-Delta3-pyrrolines, have been identified as irreversible inhibitors of monoamine oxidase B. This action is thought to occur through a two-step process during which the compound is metabolized by MAO B (Williams & Lawson, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridin-2-yl]-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c1-17-16-21(18-6-4-3-5-7-18)25-23(27-14-12-26(2)13-15-27)22(17)30(28,29)20-10-8-19(24)9-11-20/h3-11,16H,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVNGRHQGOPVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N3CCN(CC3)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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